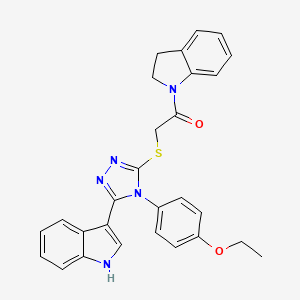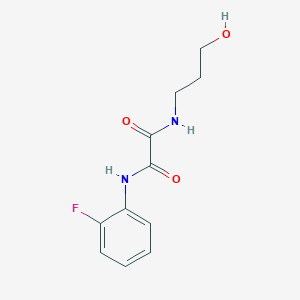
N-(2-fluorophenyl)-N'-(3-hydroxypropyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-N'-(3-hydroxypropyl)ethanediamide is a useful research compound. Its molecular formula is C11H13FN2O3 and its molecular weight is 240.234. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Surface-active Properties
Research into the synthesis and surface-active properties of compounds closely related to N-(2-fluorophenyl)-N'-(3-hydroxypropyl)ethanediamide has led to the development of novel surfactants with potential applications in material science and pharmaceutical formulations. For instance, the study by Yoshimura et al. (2006) explores the synthesis of sulfobetaine-type zwitterionic gemini surfactants, which show unique physicochemical properties, suggesting their potential in drug delivery systems and as components in bioactive materials (Yoshimura, T., Ichinokawa, T., Kaji, M., & Esumi, K., 2006).
Fluorescent Probes for Biological Studies
The development of fluorescent probes based on phenyl and hydroxypropyl derivatives highlights the application of these compounds in biological imaging and sensing. Fang et al. (2019) discuss a BODIPY-based probe with high selectivity for H2S, showcasing the utility of such compounds in detecting biologically relevant species. This work illustrates the potential for this compound derivatives in creating sensitive tools for biological and environmental monitoring (Fang, T., Jiang, X.-D., Sun, C.-L., & Li, Q., 2019).
Pharmacological Applications
In the pharmaceutical domain, derivatives of this compound have been explored for their therapeutic potential. For example, the discovery of SCH 58235, a potent inhibitor of cholesterol absorption, underlines the relevance of such compounds in developing new treatments for hypercholesterolemia (Rosenblum, S., Huynh, T., Afonso, A., Davis, H., Yumibe, N., Clader, J., & Burnett, D. A., 1998). Additionally, the synthesis of NK(1) receptor antagonist aprepitant demonstrates the application of these derivatives in creating effective antiemetic medications (Brands, K., Payack, J. F., Rosen, J., Nelson, T., Candelario, A., Huffman, M., Zhao, M. M., Li, J., Craig, B., Song, Z., Tschaen, D., Hansen, K., Devine, P. N., Pye, P., Rossen, K., Dormer, P., Reamer, R., Welch, C., Mathre, D. J., Tsou, N., Mcnamara, J., & Reider, P. J., 2003).
Material Science and Polymer Research
The exploration of partially fluorinated carboxylate-type anionic gemini surfactants by Yoshimura et al. (2009) reveals applications in material science, particularly in the development of nanocomposites with unique surface properties. This research indicates potential uses in coatings, adhesives, and composite materials (Yoshimura, T., Bong, M., Matsuoka, K., Honda, C., & Endo, K., 2009).
Eigenschaften
IUPAC Name |
N'-(2-fluorophenyl)-N-(3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c12-8-4-1-2-5-9(8)14-11(17)10(16)13-6-3-7-15/h1-2,4-5,15H,3,6-7H2,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWIIDYIHTUQMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCCCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


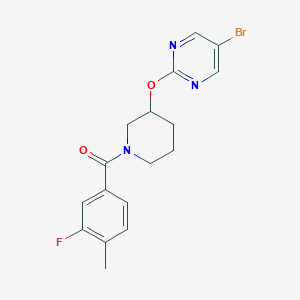
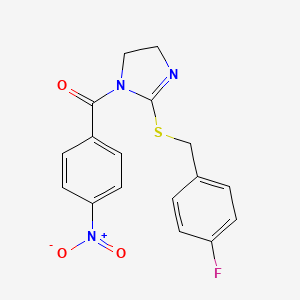
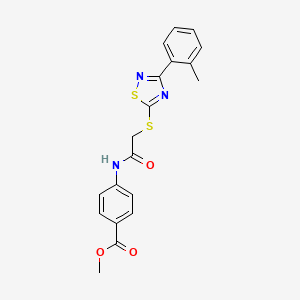
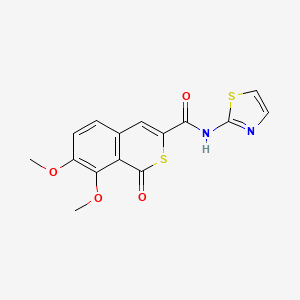
![(Z)-1,2-diphenyl-4-(2-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazono)cyclopent-2-enol](/img/structure/B2533036.png)

![1-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2533038.png)
![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2533039.png)
![2-Amino-4-(2-ethoxyphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2533045.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(3-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2533048.png)
